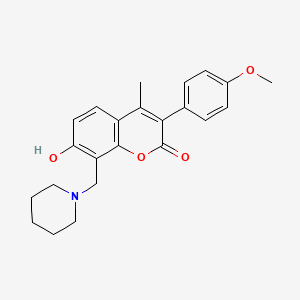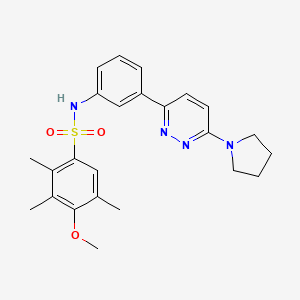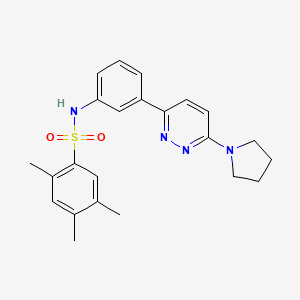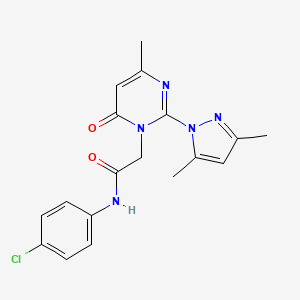![molecular formula C17H22FN5O2S B11255799 N-Ethyl-N-(2-{4-[(3-fluorophenyl)sulfonyl]piperazino}-6-methyl-4-pyrimidinyl)amine](/img/structure/B11255799.png)
N-Ethyl-N-(2-{4-[(3-fluorophenyl)sulfonyl]piperazino}-6-methyl-4-pyrimidinyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(2-{4-[(3-fluorophenyl)sulfonyl]piperazino}-6-methyl-4-pyrimidinyl)amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-{4-[(3-fluorophenyl)sulfonyl]piperazino}-6-methyl-4-pyrimidinyl)amine typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: The protected piperazines are then deprotected using PhSH.
Intramolecular Cyclization: Selective intramolecular cyclization reaction gives the desired piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-(2-{4-[(3-fluorophenyl)sulfonyl]piperazino}-6-methyl-4-pyrimidinyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-Ethyl-N-(2-{4-[(3-fluorophenyl)sulfonyl]piperazino}-6-methyl-4-pyrimidinyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-(2-{4-[(3-fluorophenyl)sulfonyl]piperazino}-6-methyl-4-pyrimidinyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine.
Uniqueness
N-Ethyl-N-(2-{4-[(3-fluorophenyl)sulfonyl]piperazino}-6-methyl-4-pyrimidinyl)amine is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C17H22FN5O2S |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
N-ethyl-2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C17H22FN5O2S/c1-3-19-16-11-13(2)20-17(21-16)22-7-9-23(10-8-22)26(24,25)15-6-4-5-14(18)12-15/h4-6,11-12H,3,7-10H2,1-2H3,(H,19,20,21) |
Clave InChI |
MVEUHQCCUIVWAH-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluoro-2-methylphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255725.png)

![2-{[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide](/img/structure/B11255739.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11255740.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11255745.png)
![N-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11255751.png)
![3-(2-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11255753.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11255755.png)

methanone](/img/structure/B11255775.png)



